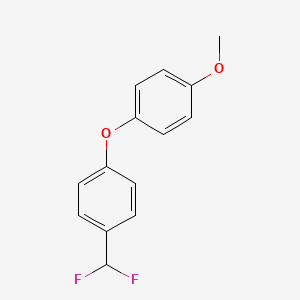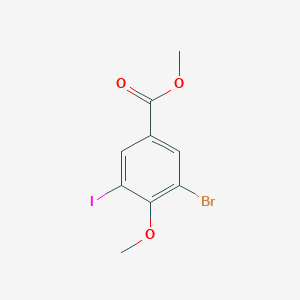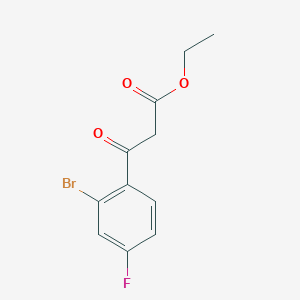
Ethyl 3-(2-bromo-4-fluorophenyl)-3-oxopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(2-bromo-4-fluorophenyl)-3-oxopropanoate is an organic compound with the molecular formula C11H10BrFO3 It is a derivative of propanoate, featuring a bromo and fluoro substituent on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2-bromo-4-fluorophenyl)-3-oxopropanoate typically involves the esterification of 3-(2-bromo-4-fluorophenyl)-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances safety.
Types of Reactions:
Substitution Reactions: The bromo substituent on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Reduction Reactions: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an aprotic solvent like dimethylformamide.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products:
Substitution: Various substituted phenyl derivatives.
Reduction: Ethyl 3-(2-bromo-4-fluorophenyl)-3-hydroxypropanoate.
Oxidation: 3-(2-bromo-4-fluorophenyl)-3-oxopropanoic acid.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(2-bromo-4-fluorophenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of Ethyl 3-(2-bromo-4-fluorophenyl)-3-oxopropanoate largely depends on its application. In medicinal chemistry, it may act as an intermediate that undergoes further transformations to yield active pharmaceutical ingredients. The bromo and fluoro substituents can influence the compound’s reactivity and interaction with biological targets, such as enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
- Ethyl 2-(2-bromo-4-fluorophenyl)acetate
- 3-Phenylpropionic acid, 2-bromo-4-fluorophenyl ester
- N-(2-Bromo-4-fluorophenyl)-3-(3,4-dihydroxyphenyl)-acrylamide
Uniqueness: Ethyl 3-(2-bromo-4-fluorophenyl)-3-oxopropanoate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties. The presence of both bromo and fluoro groups can enhance its reactivity and selectivity in various chemical reactions, making it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C11H10BrFO3 |
|---|---|
Molekulargewicht |
289.10 g/mol |
IUPAC-Name |
ethyl 3-(2-bromo-4-fluorophenyl)-3-oxopropanoate |
InChI |
InChI=1S/C11H10BrFO3/c1-2-16-11(15)6-10(14)8-4-3-7(13)5-9(8)12/h3-5H,2,6H2,1H3 |
InChI-Schlüssel |
KHZQWMCHAJPHNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(=O)C1=C(C=C(C=C1)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


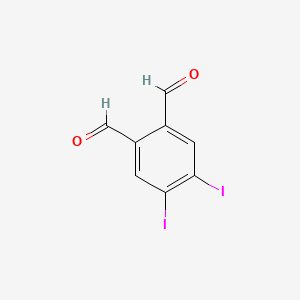
![Propenoic acid, 3-[4-methoxy-3-(4-methylphenoxy)phenyl]-, ethyl ester](/img/structure/B12076900.png)
![4-{2-[Cyclopropyl(methyl)amino]ethyl}aniline](/img/structure/B12076903.png)
![N-[5-[2-(4-butyl-2-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-chloro-3-nitrobenzamide](/img/structure/B12076910.png)

![N-[5-[2-(4-butyl-2-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-chloro-3-nitrobenzamide](/img/structure/B12076918.png)
![[2-Bromo-5-(cyclohexyloxy)phenyl]methanamine](/img/structure/B12076924.png)
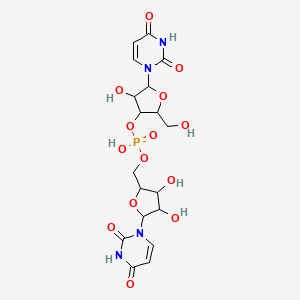
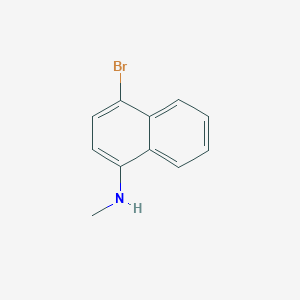
![1-Cyclopropyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12076943.png)

